molecular formula C13H13NO2S B183682 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid CAS No. 869950-52-7

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No.: B183682
CAS No.: 869950-52-7
M. Wt: 247.31 g/mol
InChI Key: KEYWDFMSJNCJRG-UHFFFAOYSA-N
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Description

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety linked to a thienylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the reaction of 3-methyl-2-thienylmethylamine with a benzoic acid derivative. One common method is the condensation reaction between 3-methyl-2-thienylmethylamine and 3-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid
  • 3-{[(2-Methyl-2-thienyl)methyl]amino}benzoic acid

Uniqueness

3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is unique due to the position of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

3-[(3-methylthiophen-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-5-6-17-12(9)8-14-11-4-2-3-10(7-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYWDFMSJNCJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359451
Record name 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869950-52-7
Record name 3-[[(3-Methyl-2-thienyl)methyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869950-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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